

# Automated High-Pressure Liquid Chromatography Assay for Robenidine Hydrochloride

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## Compound of Interest

Compound Name: *Robenidine hydrochloride*

Cat. No.: *B1532824*

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## Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of **Robenidine hydrochloride** in technical materials and animal feed premixes using an automated High-Pressure Liquid Chromatography (HPLC) system. This method is rapid, specific, and capable of distinguishing the intact drug from its degradation products.<sup>[1][2][3]</sup>

## Principle

This method utilizes reversed-phase HPLC to separate **Robenidine hydrochloride** from its chemical precursors and potential degradation products.<sup>[1][2][3]</sup> The separation is achieved using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a phosphoric acid modifier.<sup>[4]</sup> Detection is performed using a UV detector at 317 nm.<sup>[5]</sup> The system can be configured for manual sample preparation with automated injection or a fully automated system that includes sample extraction, dilution, filtration, and injection.<sup>[1][2][3]</sup>

## Instrumentation and Reagents

### 2.1 Instrumentation

- High-Pressure Liquid Chromatography (HPLC) system equipped with:
  - Autosampler

- Quaternary or Binary pump
- Column oven
- UV-Vis Detector
- Analytical column: C18 reverse phase column (e.g., Purosphere ODS)[5]
- Data acquisition and processing software
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 µm)
- For fully automated sample handling: A system capable of sequential extraction, dilution, filtration, and injection.[1][2][3]

## 2.2 Reagents

- **Robenidine hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid (or Formic acid for MS-compatible applications)[4]
- Dichloromethane (for extraction from feedstuffs)[6][7][8]
- Ethyl acetate (for extraction from feedstuffs)[6][7][8]

## Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18 reverse phase
Mobile Phase	Acetonitrile and water with phosphoric acid.[4] A specific example is a 70:30 (v/v) mixture of methanol and water, acidified with 0.1% trifluoroacetic acid.[5]
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	317 nm[5]
Injection Volume	10 µL

## Standard and Sample Preparation

### 4.1. Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of **Robenidine hydrochloride** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range.

### 4.2. Sample Preparation

Two primary methods for sample preparation are described below: one for technical material and another for feed premixes.

#### 4.2.1. Technical Material

- Accurately weigh an amount of the technical material equivalent to approximately 100 mg of **Robenidine hydrochloride**.

- Transfer the weighed material to a 100 mL volumetric flask.
- Add approximately 75 mL of methanol and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.
- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

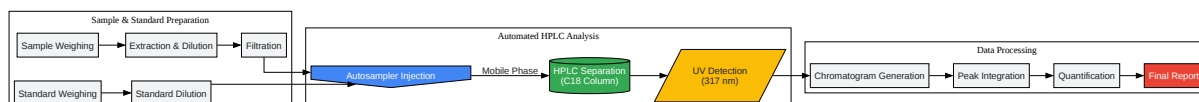
#### 4.2.2. Feed Premix

- Weigh an amount of the feed premix equivalent to 200 mg of **Robenidine hydrochloride**.<sup>[2]</sup>
- Transfer to a 200 mL low actinic glass volumetric flask with 150 mL of methanol.<sup>[2]</sup>
- Shake on a mechanical shaker for 5 minutes to dissolve the Robenidine.<sup>[2]</sup>
- Dilute to volume with methanol and mix well.<sup>[2]</sup>
- Filter a portion of this solution through Whatman No. 541 paper, discarding the first 20 mL.<sup>[2]</sup>
- Transfer 10.0 mL of this filtered solution to a 100 mL low actinic glass volumetric flask and dilute to volume with the mobile phase.<sup>[2]</sup>
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

An alternative extraction for feedstuffs involves using a dichloromethane-ethyl acetate mixture.  
<sup>[6][7][8]</sup>

## Experimental Workflow

The overall workflow for the automated HPLC analysis of **Robenidine hydrochloride** is depicted in the following diagram.



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Caption: Workflow for Robenidine HCl analysis.

## Data Analysis and Performance

The concentration of **Robenidine hydrochloride** in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standards from the calibration curve.

Performance Characteristics:

- Analysis Rate: The automated system is capable of analyzing approximately 10 samples per hour.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Precision: The method has demonstrated a relative standard deviation of 1.13%.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Limit of Detection (LOD): A lower limit of detection of 0.4 µg/ml has been reported for a similar HPLC method.[\[9\]](#)
- Recovery: Recoveries ranging from 85% to 95% have been achieved for the determination of robenidine in animal food products.[\[5\]](#)

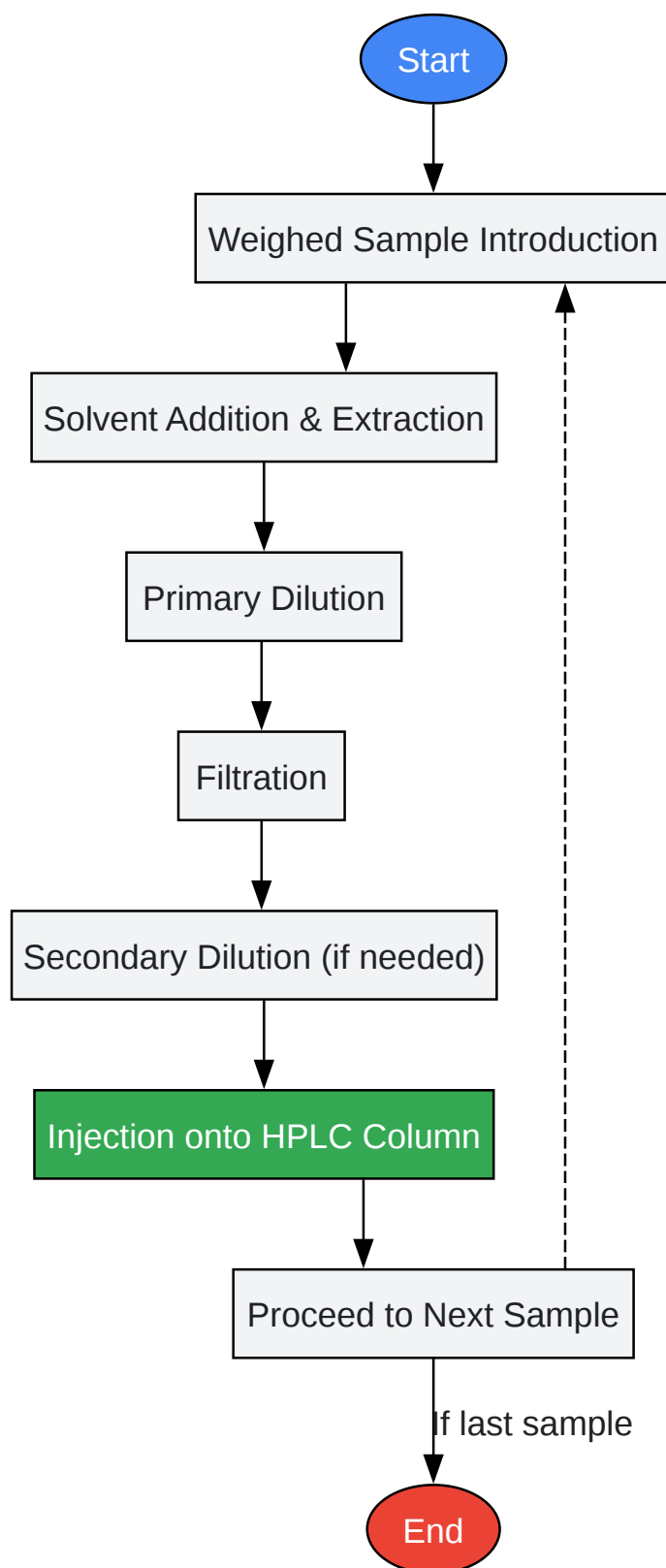
The following table summarizes the quantitative data associated with this method.

Parameter	Value	Reference
Analysis Rate	10 samples/hour	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Relative Standard Deviation	1.13%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Limit of Detection	0.4 µg/mL	<a href="#">[9]</a>
Recovery	85 - 95%	<a href="#">[5]</a>
Limit of Quantitation (DAD UV)	0.1 mg/kg	<a href="#">[5]</a>
Limit of Quantitation (MS)	0.02 mg/kg	<a href="#">[5]</a>

## Fully Automated Sample Handling

For high-throughput analysis, a fully automated system can be employed. In this setup, weighed samples are sequentially extracted, diluted, filtered, and then injected onto the HPLC column.[\[1\]](#)[\[2\]](#)[\[3\]](#) This level of automation significantly reduces manual labor and improves sample throughput.

The logical flow for a fully automated system is outlined in the diagram below.



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Caption: Automated sample handling workflow.

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